14-Dehydrodelcosine
Overview
Description
14-Dehydrodelcosine is an alkaloid isolated from Delphinium davidii . It is a natural compound that falls under the category of Alkaloids .
Molecular Structure Analysis
The molecular formula of 14-Dehydrodelcosine is C24H37NO7 . The molecular weight is 451.56 . The InChI Key is ZXVJFGOQJRGEPX-FHKWXJSFSA-N .Physical And Chemical Properties Analysis
14-Dehydrodelcosine is a powder . It has a molecular weight of 451.56 and a molecular formula of C24H37NO7 .Scientific Research Applications
Metabolic Studies
14-Dehydrodelcosine and similar compounds have been the subject of various metabolic studies. For instance, research has explored the metabolism of compounds like sarcosine, a derivative of which was studied using isotope dilution techniques in rats. This research provided insights into the enzyme activity and metabolism of sarcosine in liver and other tissues (Rehberg & Gerritsen, 1968).
Enzymatic Studies
Studies have also focused on enzymes that interact with dehydro compounds. For example, research on the histidine ammonia-lyase from Pseudomonas putida revealed the presence of dehydroalanine, demonstrating its role in enzyme activity and interaction (Consevage & Phillips, 1985).
Cardiac Glycoside Biosynthesis
Investigations into the biosynthesis of cardiac glycosides in mammalian adrenocortical cells have also been noted. These studies have shown that compounds like digoxin and its dihydro analog, which share similarities with 14-dehydro compounds, are synthesized de novo in the adrenal gland, offering insights into their biosynthesis pathways (Hamlyn, 2004).
Pharmacokinetics and Metabolism
The disposition and metabolism of dehydrocorydaline, an alkaloid similar to 14-dehydrodelcosine, have been studied in mice and rats. These studies provide valuable information on the pharmacokinetics and metabolic pathways of such compounds, including their absorption, distribution, and excretion (Fujii et al., 1984).
Cancer Research
Some studies have explored the role of compounds like costunolide and dehydrocostuslactone in cancer treatment, particularly their effects on breast cancer cells. These compounds, which are structurally related to 14-dehydrodelcosine, have shown potential in inducing cell cycle arrest and apoptosis in cancer cells, suggesting a similar potential for 14-dehydrodelcosine (Peng et al., 2017).
Safety and Hazards
properties
IUPAC Name |
11-ethyl-8,9,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-16,18-20,26,28-29H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFGOQJRGEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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